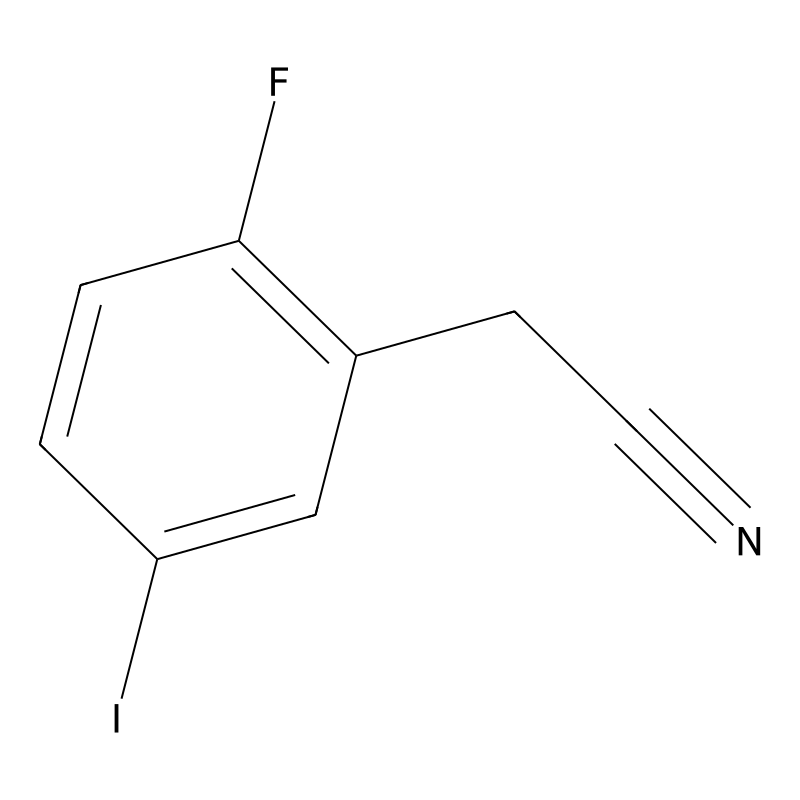

2-(2-fluoro-5-iodophenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-fluoro-5-iodophenyl)acetonitrile is an organic compound with significant interest in medicinal chemistry and materials science. Its molecular formula is C9H7FINO, and it features a phenyl ring substituted with both fluorine and iodine atoms, along with an acetonitrile functional group. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.

- Reduction and Oxidation Reactions: The compound can also engage in redox reactions, altering the oxidation states of its functional groups.

These reactions are critical for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

2-(2-fluoro-5-iodophenyl)acetonitrile exhibits noteworthy biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The presence of both fluorine and iodine atoms contributes to its ability to interact with biological targets effectively, potentially leading to therapeutic applications.

The synthesis of 2-(2-fluoro-5-iodophenyl)acetonitrile typically involves several steps:

- Halogenation: The introduction of fluorine and iodine substituents onto a phenylacetonitrile backbone can be achieved through halogenation reactions using appropriate reagents.

- Nitrile Formation: The acetonitrile group is introduced via nucleophilic substitution or other synthetic routes that allow for the incorporation of the cyano group.

- Purification: Final products are often purified through recrystallization or chromatography to achieve the desired purity levels.

These methods highlight the compound's synthetic versatility and the importance of controlling reaction conditions to optimize yield and purity.

2-(2-fluoro-5-iodophenyl)acetonitrile has various applications:

- Medicinal Chemistry: It serves as a potential lead compound for drug development, particularly in designing inhibitors for neurological disorders.

- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

- Chemical Research: It acts as a building block in synthesizing more complex organic molecules, contributing to various fields of chemical research.

Interaction studies involving 2-(2-fluoro-5-iodophenyl)acetonitrile focus on its binding affinity to biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes such as acetylcholinesterase. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets.

Several compounds share structural features with 2-(2-fluoro-5-iodophenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-iodophenylacetonitrile | Fluorine at position 2, iodine at position 4 | Different substitution pattern affects reactivity |

| 4-Iodophenylacetonitrile | Iodine at position 4 only | Lacks fluorine; different electronic properties |

| 2-Iodophenylacetonitrile | Iodine at position 2 only | Different steric hindrance compared to the target |

| 2-(3-fluorophenyl)acetonitrile | Fluorine at position 3 | Variation in substitution position impacts activity |

The uniqueness of 2-(2-fluoro-5-iodophenyl)acetonitrile lies in its combination of both fluorine and iodine substitutions on the phenyl ring, which significantly influences its chemical behavior and biological activity compared to similar compounds. This specific arrangement enhances its potential as a pharmacophore in drug design while providing distinct reactivity profiles useful for synthetic chemistry.